molecular formula C8H11N2O3P B2980118 4-Dimethylphosphoryl-2-nitroaniline CAS No. 2361635-82-5

4-Dimethylphosphoryl-2-nitroaniline

Cat. No.: B2980118
CAS No.: 2361635-82-5
M. Wt: 214.161
InChI Key: VDWHHDSTRVJNJW-UHFFFAOYSA-N
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Description

4-Dimethylphosphoryl-2-nitroaniline is an organic compound with the molecular formula C8H11N2O3P and a molecular weight of 214.16 g/mol . It is characterized by the presence of a dimethylphosphoryl group and a nitro group attached to an aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Dimethylphosphoryl-2-nitroaniline typically involves the reaction of 4-nitroaniline with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

4-Dimethylphosphoryl-2-nitroaniline undergoes various chemical reactions, including:

Common reagents for these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Dimethylphosphoryl-2-nitroaniline is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Dimethylphosphoryl-2-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the dimethylphosphoryl group can participate in phosphorylation reactions, affecting protein function and signaling pathways.

Comparison with Similar Compounds

4-Dimethylphosphoryl-2-nitroaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the dimethylphosphoryl and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-dimethylphosphoryl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N2O3P/c1-14(2,13)6-3-4-7(9)8(5-6)10(11)12/h3-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWHHDSTRVJNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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